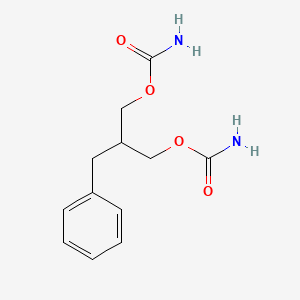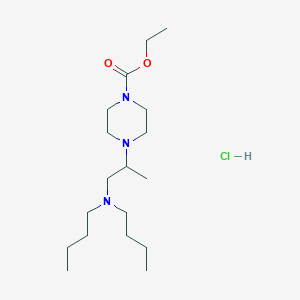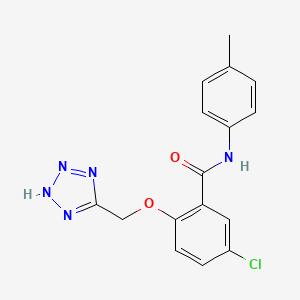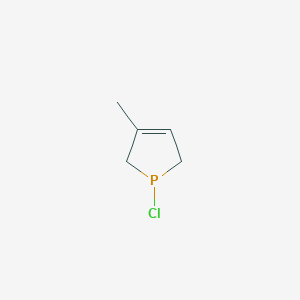![molecular formula C4H8N2O5 B14691131 2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine CAS No. 23778-50-9](/img/structure/B14691131.png)
2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,7,8,9-Pentaoxabicyclo[421]nonane-3,4-diamine is a chemical compound with the molecular formula C4H8N2O5 It is known for its unique bicyclic structure, which includes multiple oxygen atoms and two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted bicyclic compounds .
Scientific Research Applications
2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine exerts its effects involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s bicyclic structure allows it to fit into specific binding sites, modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2,5,5,6-Pentamethyl-4,7,9-trioxabicyclo[4.2.1]nonane
- 2,5-Dimethylidenebicyclo[4.2.1]nonane
Uniqueness
Compared to similar compounds, 2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine stands out due to its multiple oxygen atoms and amine groups, which confer unique reactivity and binding properties. This makes it particularly useful in applications requiring specific molecular interactions .
Properties
CAS No. |
23778-50-9 |
|---|---|
Molecular Formula |
C4H8N2O5 |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
2,5,7,8,9-pentaoxabicyclo[4.2.1]nonane-3,4-diamine |
InChI |
InChI=1S/C4H8N2O5/c5-1-2(6)8-4-9-3(7-1)10-11-4/h1-4H,5-6H2 |
InChI Key |
CYHBYHCHGYPYPC-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(OC2OC(O1)OO2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)




![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)
